molecular formula C19H18FN3O2S B2429574 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate CAS No. 941890-33-1

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Cat. No. B2429574
M. Wt: 371.43
InChI Key: HFOVBZBPPUKVBY-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate” is a benzothiazole derivative . Benzothiazole derivatives are known for their biological and pharmacological activities, including anticancer properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been confirmed by 1H and 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity .

Scientific Research Applications

Molecular Structure and Spectral Analysis

Studies have focused on the molecular structure and vibrational frequencies of compounds similar to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate, using techniques like DFT (B3LYP) and HF methods. These analyses are crucial for understanding the compound's stability and reactive properties. For instance, Taşal and Kumalar (2012) investigated the structure and vibrational spectra of a related molecule, finding significant agreement between theoretical and experimental geometries (Taşal & Kumalar, 2012).

Synthesis and Evaluation for Antimicrobial Properties

Several studies have synthesized novel benzothiazole derivatives, including structures similar to the compound , to evaluate their antimicrobial properties. For example, Al-Harthy et al. (2018) reported the synthesis of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles and tested them against various bacterial and fungal strains (Al-Harthy et al., 2018).

Potential as Anticonvulsant Agents

Compounds structurally related to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate have been evaluated for their potential as anticonvulsant agents. Liu et al. (2016) synthesized new benztriazoles and assessed their anticonvulsant activity, finding some compounds with significant potential (Liu et al., 2016).

Antifungal and Antituberculosis Agents

Research by El Bialy et al. (2011) demonstrated the effectiveness of related compounds as potent antifungal and antituberculosis agents, indicating the potential therapeutic applications of such molecules (El Bialy et al., 2011).

Pesticidal Activities

The study of thiazole derivatives, including those structurally similar to the compound , has shown promising results in controlling pests. Choi et al. (2015) evaluated the pesticidal activities of certain thiazole derivatives against mosquito larvae and phytopathogenic fungi, highlighting their potential in pest management (Choi et al., 2015).

Future Directions

The future directions in the research of benzothiazole derivatives seem to be focused on the development of new benzothiazole derivatives with enhanced anticancer activity . The promising lead compounds identified from the in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations could be subjected to advanced investigation as potential alpha1-adrenergic receptor antagonists .

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-22-7-9-23(10-8-22)19-21-16-6-5-15(12-17(16)26-19)25-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOVBZBPPUKVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

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